Selegiline-N-oxide is a chemical compound that serves as a metabolite of selegiline, a drug commonly used in the treatment of Parkinson's disease. It is categorized as an N-oxide, which is characterized by the presence of an oxygen atom bonded to a nitrogen atom. The compound has garnered interest due to its potential biological activities and its role in various metabolic pathways.
Selegiline-N-oxide is primarily formed through the metabolism of selegiline in the liver. Studies have shown that it can be synthesized in vitro using liver microsomes from various species, including humans, rats, and dogs. This metabolic conversion involves cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which facilitate the oxidation process leading to the formation of this compound .
Selegiline-N-oxide falls under the category of organic compounds known as N-oxides. It is specifically classified as an aromatic amine derivative due to its structural features derived from selegiline, which is a propargylamine.
The synthesis of Selegiline-N-oxide typically involves oxidation reactions where N-methylpropargylamine is treated with oxidizing agents. Common oxidizing agents include hydrogen peroxide and other peroxides, which introduce the N-oxide functional group into the molecule.
Selegiline-N-oxide has a unique molecular structure characterized by its N-oxide group. The chemical formula for Selegiline-N-oxide is CHNO, indicating that it contains ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.
The molecular weight of Selegiline-N-oxide is approximately 176.22 g/mol. Its structural representation can be visualized through various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
Selegiline-N-oxide can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of Selegiline-N-oxide primarily involves its role as an inhibitor of monoamine oxidase B (MAO-B). By inhibiting this enzyme, Selegiline-N-oxide increases the levels of neurotransmitters such as dopamine in the brain, which can have therapeutic effects in conditions like Parkinson's disease.
Research indicates that the inhibition of MAO-B leads to enhanced dopaminergic activity, which is crucial for managing symptoms associated with Parkinson's disease. The compound's interaction with MAO-B has been studied extensively using high-performance liquid chromatography coupled with mass spectrometry to quantify its effects in biological samples .
Selegiline-N-oxide is typically a white crystalline solid at room temperature. It has a melting point that varies slightly depending on purity but generally falls within the range of 150–160 °C.
Relevant data on its reactivity indicates that it can undergo typical reactions associated with N-oxides, including nucleophilic attack and further oxidation .
Selegiline-N-oxide has several applications across various scientific fields:
Selegiline-N-oxide is systematically named as Methyl[(2R)-1-phenyl-2-propanyl]-2-propyn-1-ylamine oxide, reflecting its tertiary amine oxide functional group and propargyl substituent. Its canonical SMILES representation is CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-]
, which encodes the molecular connectivity: a chiral carbon bonded to a methyl group (C
), a phenyl-containing ethyl chain (CC1=CC=CC=C1
), and an amine oxide group ([N+](C)(CC#C)[O-]
) with methyl and propargyl substituents. This SMILES string is essential for computational chemistry applications and database searches [1] [4].
The compound features one chiral center at the alpha-carbon (adjacent to the phenyl ring), which exhibits an (R)-absolute configuration. This stereochemistry is inherited from its parent compound, selegiline (R-(-)-deprenyl), and significantly influences its biological interactions. NMR studies using chiral europium shift reagents have confirmed that the stereochemical integrity is preserved during N-oxidation, with no epimerization observed. The rotameric populations around the α-β carbon bond (in the phenethylamine moiety) are influenced by solvent polarity and substituent effects, as determined through analysis of ³J coupling constants [1] [5].
Selegiline-N-oxide has the molecular formula C₁₃H₁₇NO, with a calculated molecular weight of 203.28 g/mol. High-resolution mass spectrometry (HRMS) using a Q Exactive Plus Orbitrap instrument with electrospray ionization (ESI) confirms the protonated molecular ion [M+H]⁺ at m/z 204.1383. Characteristic fragmentation patterns include:
Table 1: Mass Spectrometry Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇NO |
Molecular Weight | 203.28 g/mol |
Exact Mass (Monoisotopic) | 203.1310 Da |
[M+H]⁺ (Observed) | m/z 204.1383 |
Primary Fragments | m/z 187.11, 134.11, 118.07 |
Ionization Method | ESI (Positive Mode) |
Analyzer | Orbitrap |
NMR Spectroscopy: ¹H NMR analysis (in CDCl₃) reveals distinct proton environments:
FTIR Spectroscopy: Key absorptions include:
UV-Vis Spectroscopy: While specific spectral data for Selegiline-N-oxide is limited in the literature, conjugated systems in analogous amine oxides show weak absorbance in the 250–280 nm range (π→π* transitions). This property has been exploited in HPLC-UV methods for metabolite detection, though ESI-MS remains preferred for specificity [6] [3].
Table 2: Key NMR Chemical Shifts (δ, ppm)
Proton Environment | Chemical Shift (ppm) | Multiplicity |
---|---|---|
Phenyl (Ar–H) | 7.20–7.30 | Multiplet |
Propargyl (–CH₂–C≡CH) | 3.85 | Doublet |
Methine (Ph–CH*(CH₃)–N) | 3.10 | Multiplet |
N⁺–CH₃ | 2.75 | Singlet |
β-Methylene (Ph–CH₂–) | 2.60–2.70 | Doublet of doublets |
≡C–H | 2.20 | Triplet |
α-Methyl (–CH–*CH₃) | 1.15 | Doublet |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: